molecular formula C25H27ClN2O4S B12066408 Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12066408
M. Wt: 487.0 g/mol
InChI Key: JGNTXIIFKPONCQ-UHFFFAOYSA-N
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Description

Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include adamantane carboxylic acid, 2-chlorophenyl isocyanate, and methyl thiophene carboxylate. The reactions may involve:

    Amidation: Formation of the amide bond between adamantane carboxylic acid and 2-chlorophenyl isocyanate.

    Esterification: Formation of the ester bond between the thiophene carboxylic acid and methanol.

    Coupling Reactions: Combining the intermediate products to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(adamantane-1-carboxamido)-5-((2-bromophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
  • Methyl 2-(adamantane-1-carboxamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 2-(adamantane-1-carboxamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is unique due to the presence of the adamantane and thiophene moieties, which may confer specific biological activities and chemical properties. The chlorophenyl group may also contribute to its reactivity and interactions with biological targets.

Properties

Molecular Formula

C25H27ClN2O4S

Molecular Weight

487.0 g/mol

IUPAC Name

methyl 2-(adamantane-1-carbonylamino)-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C25H27ClN2O4S/c1-13-19(23(30)32-2)22(33-20(13)21(29)27-18-6-4-3-5-17(18)26)28-24(31)25-10-14-7-15(11-25)9-16(8-14)12-25/h3-6,14-16H,7-12H2,1-2H3,(H,27,29)(H,28,31)

InChI Key

JGNTXIIFKPONCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

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